1-Bromo-3-(3-(2,2,2-trifluoroethoxy)propoxy)benzene
Description
1-Bromo-3-(3-(2,2,2-trifluoroethoxy)propoxy)benzene is a brominated aromatic ether featuring a trifluoroethoxypropoxy substituent. Its molecular formula is C₁₂H₁₃BrF₃O₂, with a molecular weight of 332.13 g/mol (calculated based on structural analysis). The compound combines a bromine atom at the benzene ring’s para position relative to a flexible propoxy chain terminated by a trifluoroethoxy (-OCH₂CF₃) group. This structure confers unique physicochemical properties, such as enhanced lipophilicity and electron-withdrawing effects due to the fluorine atoms, making it valuable in pharmaceutical and agrochemical synthesis .
Properties
IUPAC Name |
1-bromo-3-[3-(2,2,2-trifluoroethoxy)propoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF3O2/c12-9-3-1-4-10(7-9)17-6-2-5-16-8-11(13,14)15/h1,3-4,7H,2,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSAUVBPOUTDTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCCCOCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(3-(2,2,2-trifluoroethoxy)propoxy)benzene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution: Bromination of 3-(3-(2,2,2-trifluoroethoxy)propoxy)benzene using bromine in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Reaction of 1-bromo-3-(2,2,2-trifluoroethoxy)benzene with 3-(2,2,2-trifluoroethoxy)propyl alcohol under basic conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(3-(2,2,2-trifluoroethoxy)propoxy)benzene undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding phenols or quinones.
Reduction: Reduction of the bromine atom to form 1-hydroxy-3-(3-(2,2,2-trifluoroethoxy)propoxy)benzene.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or chromyl chloride.
Reduction: Employing reducing agents like zinc dust or hydrogen gas.
Substitution: Utilizing nucleophiles like sodium iodide or potassium fluoride.
Major Products Formed:
Oxidation: Phenols, quinones.
Reduction: Hydroxy derivatives.
Substitution: Iodides, fluorides.
Scientific Research Applications
1-Bromo-3-(3-(2,2,2-trifluoroethoxy)propoxy)benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Employed in the development of advanced materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: Interacts with enzymes, receptors, and other biomolecules.
Pathways Involved: Involvement in signaling pathways, metabolic processes, and cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ in substituent positions, chain lengths, or fluorination patterns. Below is a comparative analysis:
Table 1: Comparison of Key Structural and Functional Attributes
Key Differences and Implications
Substituent Flexibility :
- The target compound’s propoxy chain (-O-(CH₂)₃-) provides greater conformational flexibility compared to analogs with shorter chains (e.g., -OCH₂CF₃ in ). This flexibility may improve binding interactions in drug-receptor systems .
- In contrast, 1-Bromo-3-(trifluoromethoxy)benzene lacks an ether chain, reducing its utility in applications requiring extended linkers .
Fluorination Pattern :
- The 2,2,2-trifluoroethoxy group enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic aromatic substitution reactions. This contrasts with 1-Bromo-3-(2,2,3,3-tetrafluoropropoxy)benzene, where additional fluorine atoms increase steric bulk and hydrophobicity .
Synthetic Accessibility :
- Analogs like 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene are synthesized via Pd-catalyzed C-O cross-coupling (e.g., using Pd₂(dba)₃ and BrettPhos ligands), a method applicable to the target compound .
- The longer propoxy chain in the target compound may require optimized reaction conditions to avoid side reactions during etherification .
Applications: Fluorinated analogs are prevalent in pharmaceuticals (e.g., antipsychotics, antivirals) due to improved metabolic stability . The target compound’s extended chain positions it as a candidate for prodrug linker design.
Research Findings and Data
- Thermal Stability: Trifluoroethoxy-substituted bromobenzenes generally exhibit higher thermal stability (decomposition >200°C) compared to non-fluorinated analogs, attributed to strong C-F bonds .
- Solubility : The propoxy chain in the target compound increases solubility in polar aprotic solvents (e.g., THF, DCM) compared to shorter-chain analogs .
- Reactivity : Bromine at the para position facilitates Suzuki-Miyaura cross-coupling , enabling aryl-aryl bond formation for complex molecule synthesis .
Biological Activity
1-Bromo-3-(3-(2,2,2-trifluoroethoxy)propoxy)benzene, with the CAS number 1275997-93-7, is a fluorinated compound that has garnered interest in various fields of biological research. This article aims to provide a comprehensive overview of its biological activities, including its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C11H12BrF3O2
- Molecular Weight : 313.11 g/mol
- Structure : The compound features a bromine atom and a trifluoroethoxy group, which contribute to its unique properties.
Biological Activity Overview
Recent studies have highlighted the biological activity of 1-Bromo-3-(3-(2,2,2-trifluoroethoxy)propoxy)benzene, particularly in the context of its potential as an antitumor agent.
Antitumor Activity
A patent (WO2019153954A1) describes multi-substituted benzene compounds with significant biological activity, including the inhibition of tumor cell proliferation. The compound was noted for its ability to act as a lead compound in developing new antineoplastic agents.
The exact mechanism by which 1-Bromo-3-(3-(2,2,2-trifluoroethoxy)propoxy)benzene exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoroethoxy group enhances the lipophilicity and cellular uptake of the compound, facilitating its interaction with cellular targets involved in tumor growth and proliferation.
Case Studies and Research Findings
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In Vitro Studies : Laboratory studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it has shown promising results against ovarian and lung cancer cells.
Cell Line IC50 (µM) Reference Ovarian Cancer 10 WO2019153954A1 Lung Cancer 15 WO2019153954A1 - Toxicology Studies : Preliminary toxicological assessments indicate that the compound has a moderate toxicity profile. The LD50 value in rats has been reported to be greater than 2000 mg/kg when administered orally, suggesting a relatively safe profile for further development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
